molecular formula C24H24N4OS2 B11610343 N-(4-ethylphenyl)-2-{[4-(2-phenylethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-ethylphenyl)-2-{[4-(2-phenylethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B11610343
M. Wt: 448.6 g/mol
InChI Key: CQBLLBVQBQKBTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethylphenyl)-2-{[4-(2-phenylethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a thiophene ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-{[4-(2-phenylethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkynes or nitriles under acidic or basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.

    Attachment of the Acetamide Group: The acetamide group is attached through an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Final Assembly: The final compound is assembled by linking the triazole and thiophene rings through a sulfanyl bridge, typically using thiol reagents and appropriate coupling agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-{[4-(2-phenylethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the acetamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Coupling Reagents: Palladium catalysts, boronic acids, stannanes

    Acylating Agents: Acetic anhydride, acetyl chloride

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions

    Amines: Formed through reduction of the acetamide group

    Substituted Thiophenes: Formed through nucleophilic substitution reactions

Scientific Research Applications

N-(4-ethylphenyl)-2-{[4-(2-phenylethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-{[4-(2-phenylethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Acting as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-ethylphenyl)-2-{[4-(2-phenylethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide stands out due to its unique combination of a triazole ring, thiophene ring, and acetamide group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C24H24N4OS2

Molecular Weight

448.6 g/mol

IUPAC Name

N-(4-ethylphenyl)-2-[[4-(2-phenylethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H24N4OS2/c1-2-18-10-12-20(13-11-18)25-22(29)17-31-24-27-26-23(21-9-6-16-30-21)28(24)15-14-19-7-4-3-5-8-19/h3-13,16H,2,14-15,17H2,1H3,(H,25,29)

InChI Key

CQBLLBVQBQKBTO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CCC3=CC=CC=C3)C4=CC=CS4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.